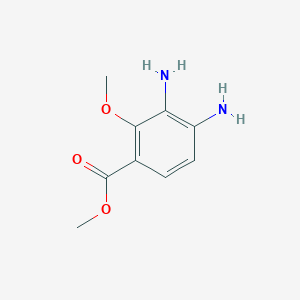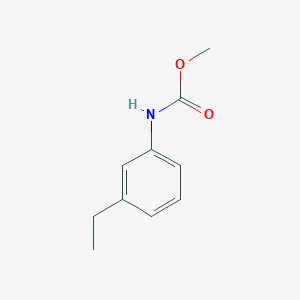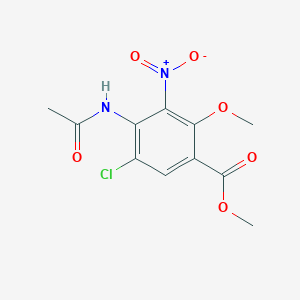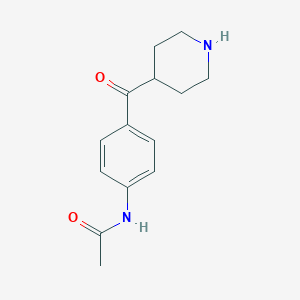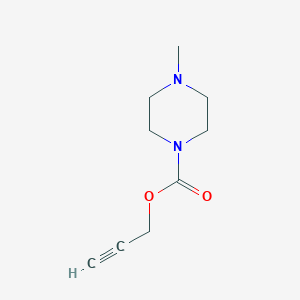![molecular formula C20H14ClF3N4O4 B048830 4-[4-[[4-氯-3-(三氟甲基)苯基]氨基羰基氨基]苯氧基]-1-氧化吡啶-1-鎓-2-甲酰胺 CAS No. 583840-04-4](/img/structure/B48830.png)
4-[4-[[4-氯-3-(三氟甲基)苯基]氨基羰基氨基]苯氧基]-1-氧化吡啶-1-鎓-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is also known as Sorafenib Tosylate . It is an orally active kinase inhibitor that exerts broad-spectrum anticancer efficacy in vitro and in vivo via targeting b-Raf, c-Raf (Raf-1), as well as several receptor tyrosine kinases involved in neovascularization and tumor progression .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . In one of the steps, the compound of the formula (V) is reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature is carefully controlled to not exceed 70 degrees Celsius .Molecular Structure Analysis
The molecular formula of this compound is C21H16ClF3N4O3 . It has been characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis . For instance, it involves an amination replacement reaction involving 4H-pyran-4-one 3c intermediate with ammonia at 65 °C .Physical And Chemical Properties Analysis
The compound is stable in organic solvents . More detailed physical and chemical properties might be available in specific databases or scientific literature.科学研究应用
Cancer Treatment: Combination Therapy
BAY-68-7769: has been studied as part of combination therapy with other chemotherapeutic agents. For instance, it has been combined with dacarbazine in patients with advanced solid tumors to investigate pharmacokinetic interactions . The study aimed to understand how BAY-68-7769 affects the pharmacokinetics of dacarbazine and its metabolites, which could lead to optimized dosing strategies for improved therapeutic outcomes.
Cardiovascular Safety in Cancer Patients
The cardiovascular safety profile of BAY-68-7769 is of significant interest, particularly in patients with advanced cancer undergoing treatment. Research has been conducted to evaluate the effects of BAY-68-7769 on cardiovascular parameters such as left ventricular ejection fraction, QT/QTc interval, heart rate, and blood pressure . This is crucial for assessing the risk of cardiac adverse events during cancer treatment.
Antagonist of Glucose Transporter Type 1 (GLUT1)
BAY-68-7769: has been identified as an antagonist of the GLUT1 receptor, which plays a role in aerobic glycolysis, a process associated with hepatocellular carcinoma (HCC). Targeting GLUT1 with BAY-68-7769 could potentially inhibit tumor cell proliferation, drug resistance, and metastasis .
Synthesis and Chemical Processing
The compound has been the subject of research regarding its synthesis and processing. Studies have detailed methods for preparing BAY-68-7769 , including the reaction conditions and the use of specific reagents to achieve the desired chemical structure . This information is vital for the large-scale production and pharmaceutical application of the compound.
Inhibition of Tumor Cell Proliferation and Angiogenesis
BAY-68-7769: acts on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis . By inhibiting these pathways, the compound could be used to prevent the growth and spread of various cancers.
FDA-Approved Trifluoromethyl Group-Containing Drugs
As a trifluoromethyl group-containing compound, BAY-68-7769 is part of a broader class of FDA-approved drugs that exhibit numerous pharmacological activities. The trifluoromethyl group is a common pharmacophore in many drugs, and its presence in BAY-68-7769 suggests potential applications across various therapeutic areas .
作用机制
Target of Action
BAY-68-7769, also known as Sorafenib, is a multikinase inhibitor . It primarily targets Raf kinase , vascular endothelial growth factor receptors (VEGFR) , and platelet-derived growth factor receptors (PDGFR) . These targets play crucial roles in cell growth and angiogenesis, which are essential processes for tumor development and progression .
Mode of Action
BAY-68-7769 interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in tumor cell proliferation and tumor vascularization .
Biochemical Pathways
The primary biochemical pathway affected by BAY-68-7769 is the RAS/RAF/MEK/ERK cascade pathway . This pathway is involved in cell proliferation and survival. By inhibiting Raf kinase, BAY-68-7769 disrupts this pathway, leading to decreased tumor cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of BAY-68-7769, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability . .
Result of Action
The molecular and cellular effects of BAY-68-7769’s action include decreased glucose uptake and prolonged proliferation of hepatocellular carcinoma (HCC) cells . It also inhibits the expression of epithelial-mesenchymal transition (EMT)-related factors .
安全和危害
未来方向
The compound is part of a class of drugs that have shown significant promise in the treatment of cancer . Future research may focus on improving the efficacy and reducing the side effects of these drugs. Additionally, the trifluoromethyl group, which is part of this compound, is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) , indicating a promising direction for future drug development.
属性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLLTTWWZIYME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide | |
CAS RN |
583840-04-4 |
Source


|
| Record name | BAY-68-7769 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2FQP001BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

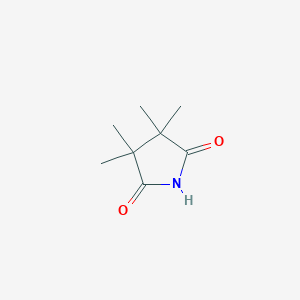

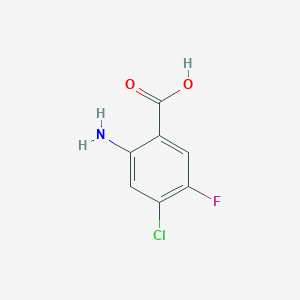

![1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene](/img/structure/B48753.png)
